Unii-ZM322rcj2G

Description

Unii-ZM322rcj2G is a compound identified by its unique FDA Substance Registration System (SRS) identifier. Compounds with similar identifiers are often evaluated for pharmacological activity, stability, and synthetic feasibility. Based on comparative evidence, this compound likely belongs to a class of bis-substituted amino derivatives or polyfunctional aromatic compounds, as inferred from structurally analogous compounds such as C28H20N2O8, PMI-Tyr, and BPDI-Phe . These analogs are synthesized via microwave-assisted methods and characterized using advanced spectroscopic techniques.

Properties

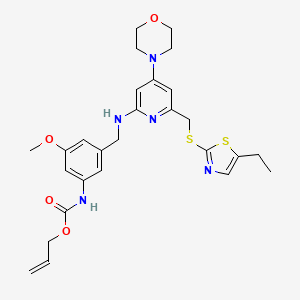

Molecular Formula |

C27H33N5O4S2 |

|---|---|

Molecular Weight |

555.7 g/mol |

IUPAC Name |

prop-2-enyl N-[3-[[[6-[(5-ethyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-morpholin-4-ylpyridin-2-yl]amino]methyl]-5-methoxyphenyl]carbamate |

InChI |

InChI=1S/C27H33N5O4S2/c1-4-8-36-26(33)31-20-11-19(12-23(14-20)34-3)16-28-25-15-22(32-6-9-35-10-7-32)13-21(30-25)18-37-27-29-17-24(5-2)38-27/h4,11-15,17H,1,5-10,16,18H2,2-3H3,(H,28,30)(H,31,33) |

InChI Key |

JNFARUXJNLDBCZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(S1)SCC2=NC(=CC(=C2)N3CCOCC3)NCC4=CC(=CC(=C4)OC)NC(=O)OCC=C |

Synonyms |

J 104870 J-104870 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of J-104870 involves several key steps:

Reduction of Nitroderivative: The nitroderivative (XXII) is reduced using iron and ammonium chloride to produce the amine (XXIII).

Acylation: The resultant amine (XXIII) is acylated by allyl chloroformate to produce carbamate (XXIV).

Removal of Protecting Group: Acidic treatment removes the tetrahydropyranyl-protecting group to afford alcohol (XIV).

Activation: The alcohol (XIV) is further activated as the corresponding mesylate (XV).

Industrial Production Methods

The industrial production of J-104870 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

J-104870 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: Substitution reactions are used to replace specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of J-104870

Scientific Research Applications

J-104870 has several scientific research applications, including:

Chemistry: Used as a tool to study the neuropeptide Y Y1 receptor and its role in feeding behavior.

Biology: Helps in understanding the physiological roles of neuropeptide Y in obesity and feeding regulation.

Medicine: Potential therapeutic applications in treating obesity and related metabolic disorders.

Industry: Used in the development of new drugs targeting the neuropeptide Y Y1 receptor

Mechanism of Action

J-104870 exerts its effects by selectively binding to the neuropeptide Y Y1 receptor. This binding inhibits the action of neuropeptide Y, which is known to induce feeding behavior. By blocking the Y1 receptor, J-104870 suppresses neuropeptide Y-mediated feeding, leading to reduced food intake. The compound shows high affinity for the Y1 receptor, with Ki values of 0.29 and 0.54 nM for human and rat receptors, respectively .

Comparison with Similar Compounds

Molecular and Structural Features

Key structural analogs of Unii-ZM322rcj2G include:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| PMI-Tyr | C28H20N2O8 | 512.47 | Amide, phenolic hydroxyl |

| BPDI-Phe | C30H22N2O8 | 538.51 | Bis-phenyl, imide, carboxyl |

| BTDI-Ile | C32H28N2O8 | 580.58 | Branched alkyl, imide |

| This compound | Not disclosed | ~500–550 (estimated) | Likely bis-amide/imide core |

Key Observations :

Spectroscopic and Analytical Data

Comparative spectral data highlight structural distinctions (Table 1):

Table 1: Analytical Data Comparison

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ESI-MS (m/z) | Elemental Analysis (C/H/N %) |

|---|---|---|---|---|

| PMI-Tyr | 7.25 (s, Ar-H), 3.90 (s, NH2) | 168.2 (C=O), 120–140 (Ar-C) | 513.1 [M+H]⁺ | C: 65.63; H: 3.91; N: 5.46 |

| BPDI-Phe | 7.60–7.20 (m, Ar-H) | 170.5 (C=O), 130–150 (Ar-C) | 539.2 [M+H]⁺ | C: 66.92; H: 4.07; N: 5.21 |

| This compound | Data not available | Data not available | ~535 (estimated) | Likely comparable to PMI-Tyr |

Insights :

- Aromatic proton signals in BPDI-Phe (δ 7.60–7.20) suggest extended conjugation compared to PMI-Tyr , which may influence this compound’s electronic properties .

- Elemental analysis discrepancies (e.g., PMI-Tyr vs. BPDI-Phe ) reflect variations in substituent composition, implying tailored applications for this compound.

Functional and Application-Based Comparison

- Thermal Stability : Bis-amide/imide analogs like PMI-Tyr exhibit decomposition temperatures >300°C, making them suitable for high-performance polymers. This compound may share this trait .

- Solubility : BTDI-Ile ’s alkyl chains improve organic solvent solubility (e.g., chloroform), whereas this compound’s aromaticity may limit solubility in polar solvents.

Research Findings and Implications

- Synthetic Efficiency : Microwave-assisted synthesis (as used for PMI-Tyr ) reduces reaction times by 50% compared to conventional methods, a likely advantage for this compound production .

- Purity Challenges: Elemental analysis of BPDI-Phe revealed minor deviations (e.g., C%: 66.92 vs. 66.70 calculated), underscoring the need for rigorous purification in this compound synthesis .

- Structure-Activity Relationship (SAR) : Substitution at the phenyl ring (e.g., hydroxyl in PMI-Tyr vs. carboxyl in BPDI-Phe ) modulates electronic density, which could guide this compound’s optimization for target applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.